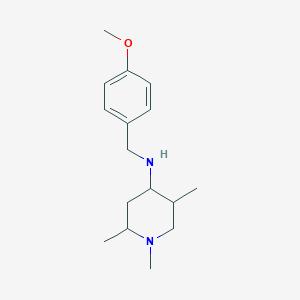

(4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methoxybenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols and phenols . It’s also used in the synthesis of various organic compounds .

Synthesis Analysis

Benzyl ethers, such as 4-Methoxybenzyl alcohol, can be generated using the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol .Molecular Structure Analysis

The molecular weight of 4-Methoxybenzyl alcohol is 138.16 . Its molecular structure can be represented by the SMILES stringCOc1ccc(CO)cc1 . Chemical Reactions Analysis

4-Methoxybenzyl alcohol can undergo catalytic photooxidation by flavin-zinc (II)-cyclen complex to yield the corresponding benzaldehyde . It can also be converted to organohalides in ionic liquids .Physical And Chemical Properties Analysis

4-Methoxybenzyl alcohol is a solid at room temperature. It has a refractive index of 1.544, a boiling point of 259 °C, and a melting point of 22-25 °C. It is freely soluble in alcohol and diethyl ether but insoluble in water .科学的研究の応用

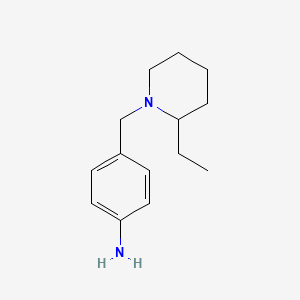

Dopamine D2 Receptor Ligands

Dopamine is crucial in the central and peripheral nervous systems, affecting several types of dopamine receptors (D1–5Rs). Ligands for D2 receptors, which share structural motifs with the query compound, are used in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. These ligands often include aromatic moieties and cyclic amines, which are key features in many pharmacologically active compounds (Jůza et al., 2022).

Nucleophilic Aromatic Substitution

The reaction mechanisms involving piperidine and nitro-group-containing compounds through nucleophilic aromatic substitution provide insights into synthesizing and modifying compounds with similar structures. These reactions are fundamental in organic synthesis, including pharmaceutical development, where aromatic amines and cyclic compounds are commonly used (Pietra & Vitali, 1972).

Copper Catalyst Systems in C-N Bond Forming

Copper-mediated systems for C–N bond formation involving aromatic, heterocyclic, and aliphatic amines are significant in synthesizing complex organic molecules, including those with piperidine structures. These reactions are pivotal in drug synthesis and the development of new therapeutic agents (Kantam et al., 2013).

Applications in Antimicrobial Agents

Compounds with benzofuran scaffolds, which share some structural resemblance to aromatic and heterocyclic compounds in the query, have been identified as potential antimicrobial agents. These compounds are widely found in natural products and synthetic compounds, indicating the broad applicability of such structures in developing new therapeutic agents (Hiremathad et al., 2015).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-12-11-18(3)13(2)9-16(12)17-10-14-5-7-15(19-4)8-6-14/h5-8,12-13,16-17H,9-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGJJJMFINQFHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(CN1C)C)NCC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B1306556.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306567.png)